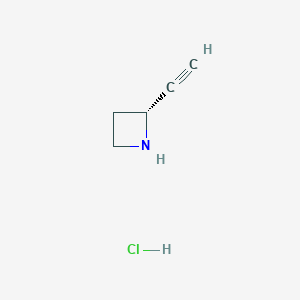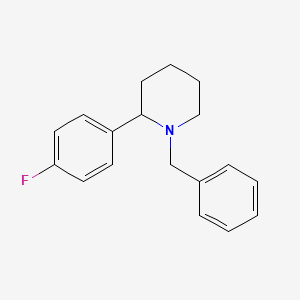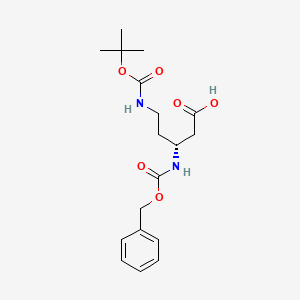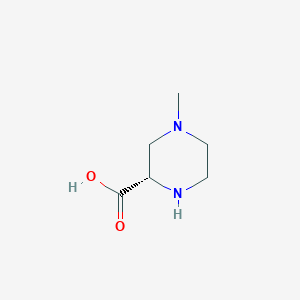
4-Chloro-7-nitroquinazolin-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-nitroquinazolin-6-yl acetate is a chemical compound with the molecular formula C10H6ClN3O4 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroquinazolin-6-yl acetate typically involves the nitration of 4-chloroquinazoline followed by acetylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing automated reactors and continuous flow systems to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
化学反応の分析
Types of Reactions
4-Chloro-7-nitroquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
4-Chloro-7-nitroquinazolin-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could have implications for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
作用機序
The mechanism of action of 4-Chloro-7-nitroquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
4-Chloro-7-nitroquinazolin-6-yl acetate can be compared with other similar compounds, such as:
4-Chloroquinazoline: Lacks the nitro and acetate groups, which may result in different chemical reactivity and biological activity.
7-Nitroquinazoline: Lacks the chloro and acetate groups, which may affect its solubility and interaction with molecular targets.
Quinazoline derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.
特性
分子式 |
C10H6ClN3O4 |
|---|---|
分子量 |
267.62 g/mol |
IUPAC名 |
(4-chloro-7-nitroquinazolin-6-yl) acetate |
InChI |
InChI=1S/C10H6ClN3O4/c1-5(15)18-9-2-6-7(3-8(9)14(16)17)12-4-13-10(6)11/h2-4H,1H3 |
InChIキー |
LYWAWFZCUSSYAD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
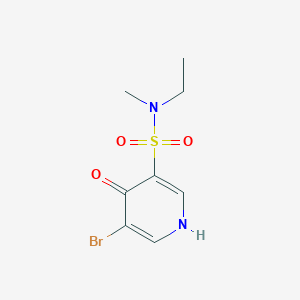
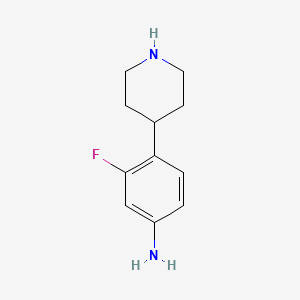
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
